molecular formula C11H23NO8S2 B1629527 N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine CAS No. 401518-11-4

N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine

Cat. No.: B1629527
CAS No.: 401518-11-4
M. Wt: 361.4 g/mol
InChI Key: FJTVVBCCDFGBPJ-UHFFFAOYSA-N
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Description

N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine is a chemical compound with the molecular formula C11H23NO8S2 and a molecular weight of 361.432 g/mol . It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine typically involves the reaction of tert-butyl N,N-bis(2-hydroxyethyl)carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: The major products are the corresponding substituted amines or thiols.

    Deprotection: The major product is the free amine, which can be further functionalized for various applications.

Scientific Research Applications

N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine involves its reactivity towards nucleophiles. The methanesulfonyl groups act as good leaving groups, facilitating nucleophilic substitution reactions. The Boc protecting group provides stability to the molecule during synthetic transformations and can be selectively removed under acidic conditions .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO8S2/c1-11(2,3)20-10(13)12(6-8-18-21(4,14)15)7-9-19-22(5,16)17/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTVVBCCDFGBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610374
Record name [(tert-Butoxycarbonyl)azanediyl]di(ethane-2,1-diyl) dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401518-11-4
Record name [(tert-Butoxycarbonyl)azanediyl]di(ethane-2,1-diyl) dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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